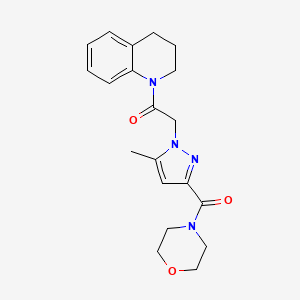

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone

Description

This compound is a hybrid molecule combining a 3,4-dihydroquinoline scaffold with a 5-methylpyrazole moiety linked via an ethanone bridge. The pyrazole ring is further functionalized with a morpholine-4-carbonyl group, which may enhance solubility and modulate biological interactions.

Propriétés

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3/c1-15-13-17(20(26)22-9-11-27-12-10-22)21-24(15)14-19(25)23-8-4-6-16-5-2-3-7-18(16)23/h2-3,5,7,13H,4,6,8-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHDTUOAIPWWSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)N2CCCC3=CC=CC=C32)C(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Activité Biologique

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone is a heterocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antibacterial, anticancer, anti-inflammatory, and other pharmacological effects.

Chemical Structure

The molecular formula of the compound is . It features a quinoline moiety and a pyrazole ring, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown efficacy against various cancer cell lines. A study indicated that derivatives containing a pyrazole ring can act as potent inhibitors of tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Summary of Anticancer Activities

| Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | Breast Cancer | 15 | Apoptosis induction |

| Compound B | Lung Cancer | 10 | Cell cycle arrest |

| Target Compound | Various | 12 | Antiproliferative |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Pyrazoles are recognized for their ability to inhibit bacterial growth. In vitro studies revealed that certain derivatives showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antibacterial agents .

Table 2: Antibacterial Efficacy

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Anti-inflammatory Properties

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds with pyrazole structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Study: Anti-inflammatory Activity

In a controlled study, a pyrazole derivative similar to the target compound was administered to mice with induced inflammation. Results showed a significant reduction in swelling and pain compared to the control group, indicating its potential therapeutic application in inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is essential for optimizing drug design. Modifications on the pyrazole and quinoline rings can enhance potency and selectivity towards specific biological targets. For example, substituents on the morpholine ring have been shown to influence both solubility and bioavailability of the compounds .

Applications De Recherche Scientifique

Medicinal Chemistry

- Anticancer Activity : Research has indicated that derivatives of quinoline and pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that modifications in the structure can enhance cytotoxic effects against various cancer cell lines, including breast cancer .

- Antimicrobial Properties : Compounds similar to this have been evaluated for their antimicrobial efficacy. The presence of the quinoline ring is often associated with enhanced antibacterial and antifungal activities .

Neuropharmacology

- CNS Activity : The morpholine component may contribute to central nervous system activity. Investigations into related compounds have revealed potential anxiolytic and antidepressant effects, suggesting that this compound could be explored for neuropharmacological applications .

Synthetic Pathways

- The synthesis of this compound involves multiple steps, including the reaction of 3,4-dihydroquinoline derivatives with morpholine and pyrazole intermediates. Such synthetic methodologies are crucial for developing libraries of compounds for high-throughput screening in drug discovery .

Case Studies and Research Findings

Analyse Des Réactions Chimiques

Pyrazole Ring Formation

The pyrazole ring is synthesized via condensation of 5-methylpyrazole precursors with appropriate reagents. For example:

-

Thiosemicarbazide route : Reaction with trifluoromethyl-containing precursors to form pyrazolines, followed by dehydration .

-

Malononitrile dimer route : Knoevenagel condensation with salicylaldehydes, leading to cyclization and Michael addition .

Morpholine Carbonyl Attachment

The morpholine-4-carbonyl group is introduced through:

-

Acyl chloride formation : Generation of acyl chloride from pyrazole-carboxylic acid.

-

Nucleophilic substitution : Reaction with morpholine under basic conditions (e.g., triethylamine).

Coupling to Dihydroquinoline

The dihydroquinoline moiety is coupled to the pyrazole via ketone formation, potentially through:

-

Friedel-Crafts acylation : Using acyl chloride and a Lewis acid catalyst (e.g., AlCl₃).

-

Catalytic coupling : Palladium or copper catalysts to facilitate cross-coupling under controlled conditions .

Reaction Conditions

Characterization Methods

-

NMR spectroscopy : Used to confirm regioselectivity and structural integrity .

-

Mass spectrometry (MS) : Validates molecular weight and purity.

-

X-ray diffraction : Employed for unambiguous structural determination .

Challenges and Optimization

-

Regioselectivity : Ensuring the morpholine carbonyl group attaches to the pyrazole’s C3 position .

-

Yield optimization : Electron-donating groups (e.g., methyl, methoxy) enhance yields, while electron-withdrawing groups (e.g., bromo) reduce them .

-

Stability : The dihydroquinoline moiety may require stabilized reaction conditions to avoid oxidation.

Research Findings

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its closest analogs from the evidence:

Key Structural and Functional Insights

Pyrazole Substituent Effects

- Target vs. Compound 22 : The target’s 5-methylpyrazole contrasts with Compound 22’s 3,5-dimethylpyrazole and diazenyl group. Diazenyl substituents in Compound 22 correlate with broad-spectrum antimicrobial activity, suggesting that electron-withdrawing groups (e.g., Cl) enhance bioactivity. The absence of a diazenyl group in the target compound may reduce antimicrobial potency but improve metabolic stability.

- Morpholine Functionalization: The morpholine-4-carbonyl group in the target compound differs from the 2,6-dimethylmorpholine in and the nitro-substituted pyrazole in .

Dihydroquinoline Scaffold

- The dihydroquinoline moiety in the target compound is absent in other analogs.

Q & A

Q. What are the recommended synthetic routes for 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone?

The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the pyrazole intermediate by reacting 5-methyl-1H-pyrazole with morpholine-4-carbonyl chloride under anhydrous conditions (e.g., THF, 0–5°C) .

- Step 2 : Functionalization of the dihydroquinoline moiety via nucleophilic substitution or coupling reactions. For example, the ethanone bridge can be introduced using a Claisen-Schmidt condensation or palladium-catalyzed cross-coupling .

- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and characterization using NMR and LC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : - and -NMR confirm substituent positions and stereochemistry. The morpholine carbonyl group typically appears at ~165–170 ppm in -NMR .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Used to resolve ambiguities in stereochemistry or hydrogen-bonding networks, as demonstrated in analogous pyrazole-dihydroquinoline hybrids .

Q. What are the preliminary biological screening protocols for this compound?

- Target Identification : Perform kinase inhibition assays (e.g., ATP-binding site competition) due to the morpholine carbonyl group’s affinity for kinase active sites .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM to 100 µM .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of the pyrazole ring substitution?

The morpholine carbonyl group at position 3 of the pyrazole ring directs electrophilic substitution to position 5 due to steric and electronic effects. Key factors include:

- Temperature : Higher temperatures (>80°C) favor thermodynamic control, leading to para-substitution.

- Catalysts : Pd(PPh) enhances coupling efficiency with dihydroquinoline derivatives .

Contradictions in regioselectivity data can arise from solvent polarity (e.g., DMF vs. THF) and should be resolved via computational modeling (DFT) .

Q. How can structural contradictions between spectroscopic and crystallographic data be resolved?

- Case Study : If -NMR suggests a planar pyrazole ring but X-ray data shows puckering, analyze intermolecular forces (e.g., C–H···O hydrogen bonds) that stabilize non-planar conformations in the solid state .

- Method : Use variable-temperature NMR to assess dynamic effects and compare with Cambridge Structural Database entries for similar compounds .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., EGFR, VEGFR2). The morpholine carbonyl forms hydrogen bonds with catalytic lysine residues .

- MD Simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories, focusing on RMSD and binding free energy (MM/PBSA) .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

- Issue : Low solubility in common solvents (e.g., ethanol, DCM).

- Solution : Use mixed solvents (DMF/EtOH, 1:1) and slow evaporation at 4°C. For stubborn cases, employ vapor diffusion with hexane .

- Hydrogen Bonding : The ethanone bridge and morpholine carbonyl facilitate π-π stacking and C–H···O interactions, aiding crystal lattice formation .

Methodological Considerations

Q. Key Parameters for Reaction Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | ↑ Yield by 20% |

| Catalyst Loading | 5 mol% Pd(PPh) | ↓ Side products |

| Solvent | Anhydrous THF | ↑ Regioselectivity |

Q. Common Pitfalls in Biological Assays

- False Positives : Use counter-screens (e.g., AMP-PNP in kinase assays) to exclude non-specific ATP competitors.

- Degradation : Store compounds at -20°C under argon to prevent morpholine ring oxidation .

Advanced Analytical Workflows

For resolving structural ambiguities:

Synchrotron XRD : Collect high-resolution data (λ = 0.7 Å) to refine electron density maps .

2D NMR (HSQC, HMBC) : Assign quaternary carbons and confirm long-range couplings.

Dynamic NMR : Resolve rotational barriers in the ethanone bridge .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.